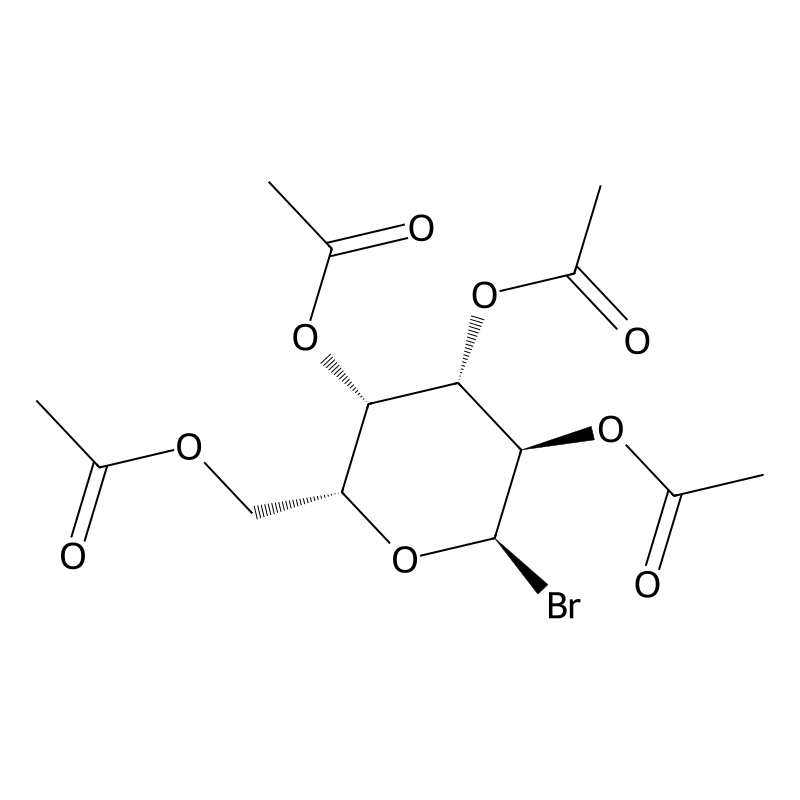

2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Synthesis of Glycosides:

,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide (also known as Acetobromogalactose) is a valuable intermediate in the synthesis of various glycosides, which are molecules containing a sugar (glycosyl) unit linked to another molecule (aglycone) through a glycosidic bond.

This compound serves as a glycosyl donor due to the good leaving group ability of the bromide atom. The presence of the acetyl groups protects the hydroxyl groups on the sugar ring, allowing for selective glycosylation at the desired position on the acceptor molecule. Several research articles describe the use of 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide for the synthesis of various galactosides, including:

- Lactose analogs with potential applications in the development of new anti-tumor drugs. Source:

- Galactosylated derivatives of natural products for exploring their biological activities. Source

- Complex carbohydrates with potential applications in vaccine development and diagnostics. Source:

Glycosyltransferase Studies:

2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide can be employed as a substrate for studying the activity and specificity of glycosyltransferases, which are enzymes responsible for the formation of glycosidic bonds. By monitoring the reaction between this compound and different glycosyltransferases, researchers can gain insights into the enzyme's mechanism of action, substrate preferences, and potential inhibitors. This information is crucial for understanding various biological processes involving glycosylation and for the development of novel therapeutic agents. Source:

2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide is an acetylated derivative of galactose. Its molecular formula is C14H19BrO9, and it has a molecular weight of approximately 411.20 g/mol . This compound appears as a white to pale yellow solid and is sparingly soluble in water, showcasing temperature sensitivity .

This compound does not have a direct role in biological systems. Its mechanism of action lies in its ability to act as a glycosyl donor in organic synthesis. The good leaving group (bromine) facilitates the formation of a glycosidic bond with an acceptor molecule, leading to the creation of new carbohydrate structures.

2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide can be a hazardous material due to:

- Skin and eye irritant: The acetyl groups and bromine can irritate upon contact.

- Potential respiratory irritant: Inhalation may cause respiratory irritation.

- Moisture sensitivity: Reacts with water, releasing harmful fumes.

Safety precautions include:

- Wearing appropriate personal protective equipment (PPE) like gloves, goggles, and respirators when handling the compound.

- Working in a well-ventilated fume hood.

- Storing the compound in a cool, dry place away from moisture.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in substitution reactions.

- Acetylation: The acetyl groups can be hydrolyzed under basic conditions to yield the corresponding galactose derivative.

- Deacetylation: This can occur in the presence of strong acids or bases, leading to the regeneration of galactose .

2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide exhibits biological activities that make it useful in biochemical research. It acts as a glycosyl donor in glycosylation reactions and can influence various biological pathways due to its structural similarity to natural sugars . Its role in synthesizing oligosaccharides and polysaccharides is particularly noteworthy.

The synthesis of 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide typically involves:

- Acetylation of Galactose: Starting from D-galactose, acetyl groups are introduced using acetic anhydride or acetyl chloride in the presence of a base.

- Bromination: The acetylated galactose can then be brominated using phosphorus tribromide or similar reagents to introduce the bromine atom at the anomeric position .

This compound has several applications in:

- Carbohydrate Chemistry: It is used as a building block for synthesizing more complex carbohydrates.

- Biochemical Research: It serves as a reagent for studying glycosidic bond formation and carbohydrate-protein interactions.

- Pharmaceutical Development: Its derivatives may have potential therapeutic applications due to their biological activity .

Interaction studies involving 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide often focus on its ability to participate in glycosidic bond formation. It can interact with various nucleophiles and enzymes involved in carbohydrate metabolism. Research indicates that its structural properties allow it to mimic natural substrates in enzymatic reactions .

Several compounds share structural or functional similarities with 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide | Acetylated glucopyranoside | Similar structure but based on glucose instead of galactose |

| 2-O-Acetyl-alpha-D-galactopyranosyl bromide | Acetylated galactopyranoside | Lacks multiple acetyl groups compared to the target compound |

| 2-Bromo-2-deoxy-D-galactose | Halogenated sugar | Does not contain acetyl groups; simpler structure |

These compounds highlight the unique acetylation pattern and specific bromination at the anomeric position that distinguishes 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide from others.

Structural and Thermodynamic Characteristics

2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide (molecular formula C₁₄H₁₉BrO₉, MW 411.20 g/mol) adopts a pyranose ring conformation with axial orientation of the anomeric bromide (Fig. 1). The acetyl groups at C2, C3, C4, and C6 stabilize the reactive intermediate through electronic and steric effects. Key physicochemical properties include:

The compound’s moisture sensitivity necessitates anhydrous handling, while its low melting point demands cold-chain storage (-20°C under inert atmosphere).

Neighboring Group Participation by Acetyl Protecting Groups

The acetyl groups at the C-2, C-3, C-4, and C-6 positions of α-AcGalBr play distinct roles in directing glycosylation outcomes. The C-2 acetyl group is pivotal due to its proximity to the anomeric center, enabling neighboring group participation (NGP). This participation stabilizes transition states through the formation of a dioxalenium ion intermediate, which directs nucleophilic attack to the β-face, favoring 1,2-trans-glycoside formation [3] [4]. For instance, studies demonstrate that the 2-O-acetyl group coordinates with the anomeric bromide during activation, creating a cyclic oxocarbenium-dioxalenium ion pair (Scheme 1) [3]. This intermediate shields the α-face, ensuring β-selective attack by the acceptor alcohol [2] [3].

However, competing pathways arise when non-participating groups (e.g., benzyl) occupy the C-2 position. In such cases, the absence of NGP leads to reduced stereocontrol, resulting in mixtures of α- and β-anomers [2]. Notably, the 4-O-acetyl group in α-AcGalBr also contributes to remote participation, albeit less effectively. For example, glycosidation of α-AcGalBr with a 4-O-benzoyl group enhances α-selectivity (α/β = 33:1) under cooperative Ag₂SO₄/TfOH catalysis, underscoring the synergistic effects of multiple acetyl groups [2].

Table 1: Stereoselectivity in Glycosylation of α-AcGalBr Derivatives

| Protecting Groups | Catalyst System | α/β Ratio | Reference |

|---|---|---|---|

| 2-OAc, 4-OBz | Ag₂SO₄, TfOH | 33:1 | [2] |

| 2-OBn, 4-OAc | AgOTf, DTBP | 1:1.2 | [2] |

| 2-OAc, 3-OBz | CuI, XantPhos, BPhen | >20:1 | [2] |

Oxacarbenium Ion Intermediates in Anomeric Substitution

Activation of α-AcGalBr typically generates an oxacarbenium ion intermediate, a key species governing stereochemical outcomes. The ion forms via displacement of the bromide by a promoter (e.g., Ag⁺), resulting in a solvent-separated ion pair (SSIP) or contact ion pair (CIP) [3] [5]. The acetyl groups stabilize the oxacarbenium ion through electron donation, reducing charge localization and enhancing intermediate lifetime [4].

The geometry of the oxacarbenium ion dictates nucleophilic attack trajectories. For α-AcGalBr, the intermediate adopts a ^4C₁ conformation, exposing the β-face for attack (Figure 1) [3]. This preference is modulated by counterion effects; triflate ions stabilize CIPs, favoring SN2-like mechanisms, whereas less nucleophilic counterions (e.g., BF₄⁻) promote SSIPs and SN1 pathways [5]. Recent studies using low-temperature NMR spectroscopy have captured transient oxacarbenium ions, confirming their role in α-AcGalBr reactivity [3].

"The oxacarbenium ion’s stability is a delicate balance between acetyl group stabilization and counterion effects. Triflate’s nucleophilicity often leads to ion pair collapse, eroding stereoselectivity." [3]

Solvent and Temperature Effects on Reaction Trajectories

Solvent polarity profoundly influences α-AcGalBr’s reactivity. Polar aprotic solvents (e.g., dichloromethane) stabilize ion pairs, enhancing SN1 character and β-selectivity [2] [3]. Conversely, nonpolar solvents (e.g., toluene) favor covalent intermediates, increasing α-selectivity via SN2 pathways [5]. For example, glycosylation in acetonitrile under CuI/XantPhos catalysis yields α-linked disaccharides (72%), while dichloromethane under Ag₂SO₄/TfOH affords β-linked products (87%) [2].

Temperature modulates reaction kinetics and intermediate stability. Lower temperatures (-40°C) favor oxacarbenium ion formation, improving β-selectivity, whereas elevated temperatures (25°C) accelerate SN2 pathways, leading to α-anomers [3]. A study comparing -20°C and 40°C showed a 15% increase in α-selectivity at higher temperatures due to faster ion pair collapse [3].

Table 2: Solvent and Temperature Effects on α-AcGalBr Glycosylation

| Solvent | Temperature | Promoter | α/β Ratio | Yield (%) |

|---|---|---|---|---|

| Dichloromethane | -40°C | Ag₂SO₄, TfOH | 1:6 | 87 |

| Acetonitrile | 25°C | CuI, XantPhos | 3:1 | 72 |

| Toluene | 0°C | AgOTf | 2:1 | 65 |

Iterative glycosylation strategies have revolutionized the field of complex carbohydrate synthesis by enabling systematic and controlled assembly of oligosaccharide chains. The development of these methodologies addresses fundamental challenges in glycosidic bond formation, including stereoselectivity control, reaction efficiency, and synthetic scalability [1] [2].

The armed-disarmed strategy represents one of the most significant breakthroughs in oligosaccharide synthesis, exploiting differential reactivity patterns based on protecting group electronics [3]. In this approach, electron-withdrawing ester protecting groups such as acetyl and benzoyl significantly reduce donor reactivity compared to electron-donating alkyl ethers like benzyl groups. When 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide functions as a disarmed glycosyl acceptor, it demonstrates markedly reduced reactivity compared to armed benzylated counterparts, enabling chemoselective activation sequences [4] [5].

Pre-activation based methodologies have emerged as powerful alternatives to traditional in situ activation approaches [2]. These strategies involve complete donor activation prior to acceptor addition, providing enhanced control over reaction intermediates and stereochemical outcomes. The technique proves particularly valuable for constructing challenging glycosidic linkages, including those involving 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide as either donor or acceptor component [1] [2].

Automated glycan assembly technologies have transformed oligosaccharide synthesis from a specialized art to a more systematic science [6] [7]. The development of solid-phase synthesis platforms enables iterative glycosylation cycles with real-time monitoring of coupling efficiency through ultraviolet trace analysis of deprotection byproducts. While yields for individual coupling steps typically range from 65-85%, the automated approach facilitates synthesis of polysaccharides containing over 100 residues [6] [7].

Table 1: Iterative Glycosylation Strategies for Complex Carbohydrate Synthesis

| Glycosylation Strategy | Key Characteristics | Typical Yields (%) | Stereoselectivity | Primary Applications |

|---|---|---|---|---|

| Armed-Disarmed Approach | Differential reactivity based on protecting groups | 60-90 | High α or β selectivity | Linear oligosaccharides |

| Pre-activation Based Method | Donor activation prior to acceptor addition | 70-95 | Enhanced selectivity control | Complex branched structures |

| Automated Glycan Assembly (AGA) | Solid-phase automated synthesis | 65-85 | Moderate to high | Large polysaccharides |

| One-pot Sequential Activation | Sequential activation of different leaving groups | 70-90 | Variable | Medium-sized oligosaccharides |

| Programmable One-pot Method | Database-driven building block selection | 75-92 | High | Human milk oligosaccharides |

| Chemoenzymatic Approach | Enzyme-catalyzed extensions | 80-98 | Excellent | Natural glycan mimetics |

The programmable one-pot methodology represents a data-driven approach to oligosaccharide synthesis, utilizing relative reactivity values determined through systematic competition experiments [7]. This strategy enables rational selection of building block combinations for efficient one-pot assembly sequences, with software tools facilitating optimal synthetic route design [7].

Chemoenzymatic approaches combine the efficiency of chemical glycosylation with the exquisite selectivity of enzymatic transformations [8] [9]. These hybrid methodologies often employ chemically synthesized oligosaccharide precursors that undergo enzymatic elaboration using glycosyltransferases, achieving yields typically exceeding 80% with excellent stereoselectivity [9] [10].

Applications in β-(1→6)-Linked Galactan Biosynthesis

The biosynthesis of β-(1→6)-linked galactan structures represents a critical application domain for 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide, particularly in constructing plant cell wall polysaccharides and arabinogalactan components [11] [5]. These linear galactan polymers serve essential structural and functional roles in plant biology, making their synthetic accessibility crucial for biological studies [12].

The compound 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide demonstrates exceptional utility in β-(1→6)-galactan synthesis through mercury-catalyzed glycosylation reactions [4] [5]. Under Hg(CN)₂ catalysis in dichloromethane, this glycosyl donor consistently provides high β-selectivity when coupled with appropriate galactopyranoside acceptors, with anomeric ratios typically favoring the β-anomer by 10:1 to 20:1 [5].

Convergent synthesis strategies employing 4,6-benzylidene protected disaccharide building blocks have proven effective for galactan chain assembly [11]. However, regioselective reductive opening of benzylidene protecting groups becomes increasingly challenging as oligosaccharide length increases, necessitating alternative protecting group strategies for efficient chain elongation [11].

The development of 6-chloroacetyl protected galactoside building blocks addresses limitations observed with benzylidene systems [11]. These derivatives enable more efficient chain elongation through improved regioselectivity in protecting group manipulation, particularly for longer oligosaccharide targets [11].

Table 2: β-(1→6)-Linked Galactan Biosynthesis Applications

| Substrate Type | Reaction Conditions | Yield Range (%) | Anomeric Selectivity (α:β) | Key Advantages |

|---|---|---|---|---|

| 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide | Hg(CN)₂ catalysis, CH₂Cl₂ | 70-88 | 1:10 to 1:20 | High β-selectivity |

| 4,6-Benzylidene protected galactoside | TMSOTf activation, -78°C | 65-80 | 1:8 to 1:15 | Regioselective opening |

| 6-Chloroacetyl protected galactoside | NIS/TMSOTf, molecular sieves | 75-90 | 1:5 to 1:12 | Efficient chain elongation |

| 2,3,4-Tri-O-acetyl-6-O-bromoacetyl-α-D-galactopyranosyl bromide | AgOTf, low temperature | 60-75 | 1:8 to 1:22 | Protecting group orthogonality |

| Allyl galactopyranoside acceptor | Standard glycosylation conditions | 80-95 | 1:6 to 1:18 | Clean reaction profile |

| Benzyl protected galactoside | Pd/C hydrogenolysis | 85-98 | N/A (deprotection) | Global deprotection |

The synthesis of 2,3-epoxypropyl β-glycosides of β-(1→6)-linked galactan oligosaccharides demonstrates the versatility of these methodologies [5]. Sequential glycosylation reactions using 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide enable construction of tetrasaccharide derivatives, which undergo epoxidation and global deacetylation to yield biologically relevant glycosides [5].

Recognition of β-(1→6)-galactan structures by carbohydrate-binding modules reveals the biological significance of these polymers [12]. The helical architecture adopted by β-(1→6)-galactan chains creates specific binding surfaces recognized by proteins through aromatic platform interactions, similar to those observed in starch-binding systems [12].

Chemoselective Manipulation in Branched Glycan Architectures

Chemoselective manipulation strategies are fundamental to constructing complex branched glycan architectures, where precise control over protecting group installation and removal enables regioselective modification at specific positions [13] [14]. The development of orthogonal protecting group systems allows sequential functionalization of different hydroxyl groups without affecting previously installed protective elements [10].

The implementation of levulinoyl protecting groups provides excellent orthogonality with other common carbohydrate protecting groups [10]. Levulinoyl esters can be selectively removed using hydrazine acetate under mild heating conditions, enabling chemoselective deprotection in the presence of acetyl, benzyl, and other protective functionalities [14] [10].

Fluorenylmethyloxycarbonate protecting groups offer complementary orthogonality profiles, with removal accomplished using piperidine at room temperature [10]. This mild deprotection chemistry proves particularly valuable for acid-sensitive substrates and enables selective manipulation in complex protecting group arrays [14] [10].

Allyloxycarbonate protecting groups demonstrate exceptional stability to glycosylation conditions while maintaining clean removal chemistry through palladium-catalyzed deallylation [10]. The use of tetrakis(triphenylphosphine)palladium with morpholine provides efficient deprotection without affecting other protecting groups commonly employed in oligosaccharide synthesis [14] [10].

Table 3: Chemoselective Manipulation in Branched Glycan Architectures

| Protecting Group System | Removal Conditions | Orthogonality Index | Stability to Glycosylation | Application in Branching | Cost Effectiveness |

|---|---|---|---|---|---|

| Levulinoyl (Lev) | Hydrazine acetate, mild heating | 9/10 | Excellent | Primary antenna extension | Moderate |

| Fluorenylmethyloxycarbonate (Fmoc) | Piperidine, room temperature | 8/10 | Good | Secondary branch points | High |

| Allyloxycarbonate (Alloc) | Pd(PPh₃)₄, morpholine | 9/10 | Excellent | Terminal modifications | Moderate |

| 2-Naphthylmethyl (Nap) | DDQ, CH₂Cl₂/H₂O | 7/10 | Good | Core structure elaboration | Low |

| Benzyl (Bn) | Pd/C, H₂ pressure | 6/10 | Excellent | Permanent protection | High |

| Acetyl (Ac) | NaOMe, methanol | 5/10 | Fair | Temporary masking | Very High |

The strategic application of 2-naphthylmethyl protecting groups enables chemoselective manipulation through oxidative removal using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone [10]. This protecting group system provides good orthogonality while maintaining reasonable stability to standard glycosylation conditions [14] [10].

The synthesis of asymmetrically branched oligosaccharides requires careful orchestration of protecting group strategies to enable selective functionalization at each branching point [10]. The development of pentasaccharide scaffolds bearing orthogonal protecting groups at positions corresponding to natural branching sites facilitates systematic construction of complex N-glycan architectures [10].

Acceptor reactivity modulation through protecting group manipulation represents an advanced strategy for controlling glycosylation outcomes [15] [16]. The electronic and steric properties of protecting groups significantly influence nucleophile reactivity, enabling fine-tuning of glycosylation stereoselectivity through strategic protecting group selection [15] [16].

The integration of chemoenzymatic approaches with chemoselective protecting group strategies enables construction of asymmetrically branched structures that would be difficult to access through purely chemical methods [17] [10]. Enzyme-catalyzed extensions of chemically prepared scaffolds provide access to complex branched architectures with high efficiency and selectivity [9] [17].

Temperature optimization studies reveal significant effects of reaction temperature on glycosylation efficiency and protecting group stability [18] [19]. The concept of donor activation temperature provides a framework for optimizing reaction conditions while minimizing side reactions and protecting group migration [18].

The development of computational tools for predicting optimal protecting group combinations accelerates the design of synthetic routes for complex branched oligosaccharides [7] [20]. Machine learning approaches applied to glycosylation reaction optimization demonstrate the potential for data-driven methodology development in carbohydrate synthesis [21] [22].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant